![molecular formula C20H30O3 B14221746 Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- CAS No. 831170-92-4](/img/structure/B14221746.png)
Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- is an organic compound with the molecular formula C20H30O3. This compound features a benzene ring substituted with an ethenyl-decenyl ether group and two methoxy groups at the 3 and 5 positions. It is a derivative of benzene, which is known for its aromatic properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- typically involves the following steps:
Formation of the Ethenyl-Decenyl Ether Group: This can be achieved through the reaction of 1-decen-9-ol with vinyl chloride in the presence of a base such as potassium carbonate.
Attachment to Benzene Ring: The resulting ethenyl-decenyl ether is then reacted with 3,5-dimethoxybenzyl chloride in the presence of a strong base like sodium hydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct incoming electrophiles to the ortho and para positions relative to themselves.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated aromatic compounds
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- exerts its effects involves interactions with various molecular targets. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the ethenyl-decenyl ether group can engage in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, and other proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-ethenyl-4-ethyl-
- Benzene, 1-ethenyl-3,5-dimethyl-
- Benzene, 1-ethenyl-4-methoxy-
Uniqueness
Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy- is unique due to the presence of both the ethenyl-decenyl ether group and the two methoxy groups. This combination of functional groups imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for specific molecular interactions, which are not observed in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
831170-92-4 |
|---|---|
Molekularformel |
C20H30O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1-dodeca-1,11-dien-3-yloxy-3,5-dimethoxybenzene |
InChI |
InChI=1S/C20H30O3/c1-5-7-8-9-10-11-12-13-17(6-2)23-20-15-18(21-3)14-19(16-20)22-4/h5-6,14-17H,1-2,7-13H2,3-4H3 |
InChI-Schlüssel |
ZVBZFYPIUQLLQV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)OC(CCCCCCCC=C)C=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
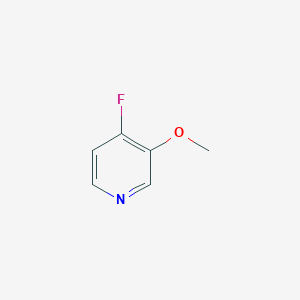
![1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14221676.png)
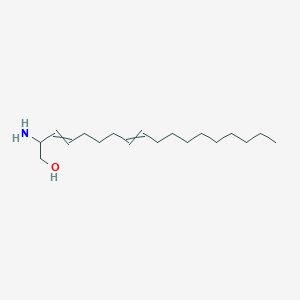
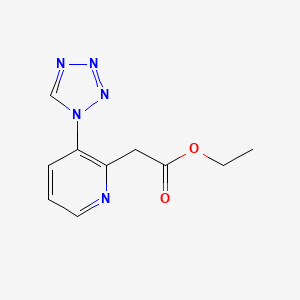
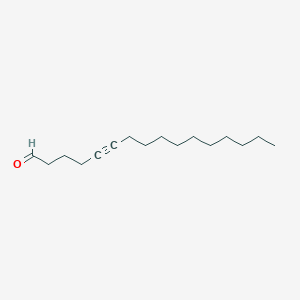
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)

![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)

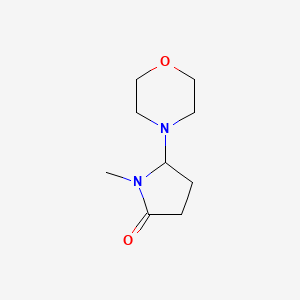
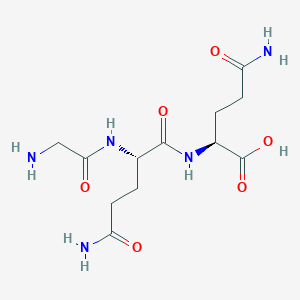
![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
